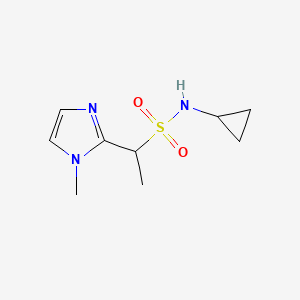![molecular formula C11H12O B13945077 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene CAS No. 342403-44-5](/img/structure/B13945077.png)
1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene is an organic compound with the molecular formula C11H12O It is characterized by the presence of an ethyl group and a prop-2-yn-1-yloxy group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene typically involves the reaction of 1-ethyl-2-hydroxybenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions. The product is then purified using standard techniques such as column chromatography .
Analyse Des Réactions Chimiques
1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, especially in the presence of electron-withdrawing groups. Common reagents include halogens and sulfonic acids.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alkanes .
Applications De Recherche Scientifique
1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene involves its interaction with molecular targets through various pathways. For instance, in oxidative reactions, the compound can act as a photosensitizer, generating reactive oxygen species such as singlet oxygen and superoxide radicals. These reactive species can then participate in further chemical transformations, leading to the formation of formamides and other products .
Comparaison Avec Des Composés Similaires
1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene can be compared with other similar compounds, such as:
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: This compound has a methoxy group instead of an ethyl group, which affects its reactivity and applications.
1-Iodo-2-[(2-methylallyl)oxy]benzene: The presence of an iodine atom introduces different chemical properties, including increased reactivity in substitution reactions.
Phenyl prop-2-yn-1-yl ether: This compound lacks the ethyl group, making it less complex but still useful in various synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in diverse research areas.
Propriétés
Numéro CAS |
342403-44-5 |
|---|---|
Formule moléculaire |
C11H12O |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
1-ethyl-2-prop-2-ynoxybenzene |
InChI |
InChI=1S/C11H12O/c1-3-9-12-11-8-6-5-7-10(11)4-2/h1,5-8H,4,9H2,2H3 |
Clé InChI |
AYWIOFJEWPOEQW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5-methyl-2-pyrimidinyl)oxy]Cyclohexanone](/img/structure/B13944996.png)
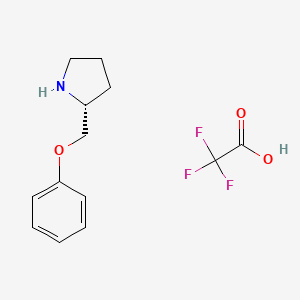
![1-(3-Azabicyclo[3.2.0]heptan-3-yl)-2-chloropropan-1-one](/img/structure/B13945021.png)
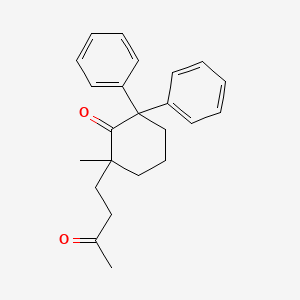
![3-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13945033.png)
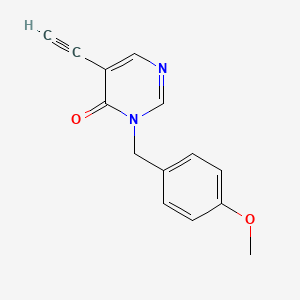


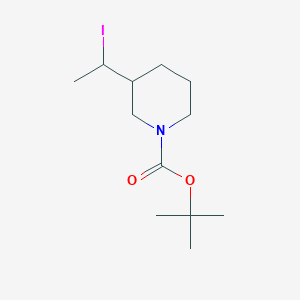
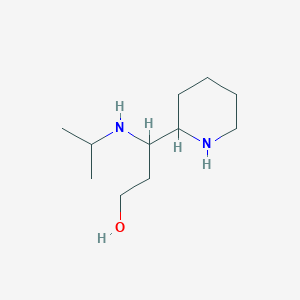

![5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid](/img/structure/B13945073.png)
![6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13945075.png)
